molecular formula C16H18FN3OS B5812409 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B5812409
M. Wt: 319.4 g/mol
InChI Key: GVSPIWNHPLQDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide, commonly known as CTAP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of CTAP is not fully understood. However, it is believed to act as a selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain and inflammation. CTAP has been shown to bind to the mu-opioid receptor with high affinity, thereby blocking the binding of endogenous opioid peptides such as beta-endorphin and enkephalins.
Biochemical and Physiological Effects:
CTAP has been shown to have potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to have a low potential for abuse and dependence, making it a safer alternative to traditional opioid analgesics. CTAP has been shown to have a half-life of approximately 3 hours in rats, indicating that it has a relatively short duration of action.

Advantages and Limitations for Lab Experiments

CTAP has several advantages for lab experiments, including its high potency, selectivity, and low potential for abuse and dependence. However, its short duration of action and limited solubility in aqueous solutions can be a limitation for certain experiments.

Future Directions

There are several future directions for research on CTAP. One area of interest is the development of CTAP analogs with improved pharmacokinetic properties and selectivity for the mu-opioid receptor. Another area of interest is the investigation of CTAP's potential therapeutic applications in other fields such as neurodegenerative diseases and addiction. Additionally, further studies are needed to fully elucidate the mechanism of action of CTAP and its effects on various physiological systems.
Conclusion:
In conclusion, CTAP is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its high potency, selectivity, and low potential for abuse and dependence make it a promising candidate for the treatment of chronic pain and inflammatory diseases. However, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

Synthesis Methods

CTAP is synthesized through a multistep process that involves the reaction of 4-fluoroaniline with cyclohexyl isocyanate to form N-(4-fluorophenyl)cyclohexylcarbamate. This intermediate is then reacted with thiosemicarbazide to form N-(4-fluorophenyl)cyclohexylthiocarbamoylthiourea. The final step involves the reaction of this intermediate with acetyl chloride to form CTAP.

Scientific Research Applications

CTAP has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c17-13-8-6-11(7-9-13)10-14(21)18-16-20-19-15(22-16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSPIWNHPLQDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.